2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
Description
Rational Design Principles for Piperazine-Thiophene Hybrid Architectures
The rational design of piperazine-thiophene hybrids is rooted in the complementary pharmacological attributes of these heterocycles. Thiophene, a five-membered aromatic ring containing sulfur, is renowned for its electron-rich nature, which facilitates π-π stacking interactions with biological targets and enhances membrane permeability due to moderate hydrophobicity. Piperazine, a six-membered diamine ring, offers conformational flexibility and serves as a versatile scaffold for introducing substituents that modulate solubility, bioavailability, and receptor affinity.
Integration of Cyclohexene Carbonyl and Ethanol Moieties
The cyclohexene carbonyl group appended to the piperazine ring introduces conformational rigidity while providing a hydrogen-bond acceptor site, potentially improving binding specificity to enzymatic targets. This modification aligns with studies demonstrating that cyclohexene derivatives enhance metabolic stability compared to purely aliphatic chains. The ethanol moiety linked to the thiophene ring contributes hydrogen-bonding capacity, which may facilitate interactions with polar residues in target proteins, as observed in thiophene-based antitumor agents.
Structural Optimization Strategies
Key design considerations for this hybrid include:
- Bioisosteric Replacement : The thiophene ring acts as a bioisostere for phenyl or pyridine rings, preserving aromaticity while altering electronic properties to avoid off-target effects.
- Linker Flexibility : The ethyl alcohol spacer between thiophene and piperazine balances rigidity and flexibility, enabling optimal spatial orientation for target engagement.
- Substituent Tuning : The cyclohexene carbonyl group modulates electron density across the piperazine ring, influencing interactions with charged residues in binding pockets.
Table 1: Functional Roles of Structural Components in 2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
Historical Evolution of Heterocyclic Pharmacophores in Drug Discovery
The development of heterocyclic compounds has been pivotal in addressing complex therapeutic challenges. Thiophene emerged as a privileged scaffold following its incorporation into nonsteroidal anti-inflammatory drugs (NSAIDs) such as tenoxicam and tiaprofenic acid, which inhibit cyclooxygenase (COX) enzymes via hydrophobic interactions. Piperazine gained prominence in antipsychotics (e.g., trifluoperazine) and antihistamines due to its ability to adopt multiple protonation states, enhancing binding versatility.
Milestones in Hybrid Heterocycle Development
- Early Hybrids : Initial efforts focused on combining thiophene with pyridine or pyrrolidine rings, yielding agents like the antiepileptic drug tiagabine, which exploits thiophene’s aromaticity for blood-brain barrier penetration.
- Piperazine-Thiophene Synergy : The integration of piperazine into thiophene-based frameworks, as seen in the antimicrobial hybrid 6c (MIC = 50 µg/mL against E. coli), demonstrated enhanced target affinity through dual hydrogen-bonding and hydrophobic interactions.
- Advanced Modifications : Contemporary designs incorporate stereochemical elements (e.g., cyclohexene rings) to restrict conformational freedom, as exemplified by FLT3 kinase inhibitors showing 83.5% inhibition in enzymatic assays.
Impact of Computational Chemistry
Molecular docking studies have been instrumental in optimizing piperazine-thiophene hybrids. For instance, virtual screening of thieno[2,3-d]pyrimidine derivatives revealed that thiophene’s planarity facilitates intercalation into DNA gyrase binding pockets, while piperazine substituents fine-tune binding entropy. These insights informed the design of compounds like 2c, a tubulin polymerization inhibitor with IC50 values of 17–130 nM across cancer cell lines.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-15(16-7-4-12-22-16)13-18-8-10-19(11-9-18)17(21)14-5-2-1-3-6-14/h1-2,4,7,12,14-15,20H,3,5-6,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGELKNPDINMQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps. One common approach is to start with the cyclohex-3-ene-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with piperazine to form the piperazinyl derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity to biological targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
a. Cyclohexene Carbonyl vs. Aryl Groups
- Target Compound : The cyclohexene carbonyl group provides conformational constraint and lipophilicity.
- Analogues: RTC1 (): 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one replaces the cyclohexene carbonyl with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances electronegativity and metabolic resistance but increases molecular weight (MW: ~395.4 vs. target’s estimated MW: ~347.4) . Compound 6c (): 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone substitutes a 4-fluorophenyl group, improving π-π stacking but reducing conformational flexibility. Melting point: 131–132°C .
b. Hydroxyethyl vs. Ketone Linkers
Heterocyclic Modifications
a. Thiophene Positional Isomerism
- Target Compound : Thiophen-2-yl enhances electronic conjugation.
- Compound 13 () : 2-{4-[(thiophen-3-yl)methyl]piperazin-1-yl}ethan-1-ol features a thiophen-3-yl group, altering dipole interactions. MW: 226.34 vs. target’s higher MW (~347.4) .
b. Thiophene vs. Furan Replacement
- Compound 4 (): 2-cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone hydrochloride replaces thiophene with furan, reducing aromaticity and sulfur-mediated interactions.
Functional Group Impact on Physicochemical Properties
Biological Activity
The compound 2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a synthetic derivative with potential therapeutic applications. Its biological activity has been explored in various studies, focusing on its pharmacological properties, mechanisms of action, and potential as a lead compound for drug development.
Chemical Structure
The chemical structure of the compound includes a cyclohexene ring, a piperazine moiety, and a thiophene ring. This unique combination contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties effective against certain bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Antimicrobial Activity
A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
Anticancer Studies
In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For example, it was found to significantly reduce cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values were calculated to be approximately:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15.2 |
| A549 | 20.5 |
These findings suggest that the compound may act through mechanisms such as the activation of caspases and modulation of apoptotic pathways.
Neuroprotective Effects
Research into the neuroprotective effects of this compound indicates its potential role in mitigating oxidative stress. In models of oxidative damage induced by hydrogen peroxide, the compound reduced neuronal cell death by approximately 40%, suggesting a protective effect against neurodegeneration.
Case Study 1: Anticancer Properties
In a controlled laboratory setting, researchers treated MCF7 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent decrease in cell viability, affirming its potential as an anticancer agent.
Case Study 2: Neuroprotection
In another study, neuronal cultures were exposed to oxidative stressors. Treatment with the compound resulted in enhanced cell survival and reduced markers of oxidative damage compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
